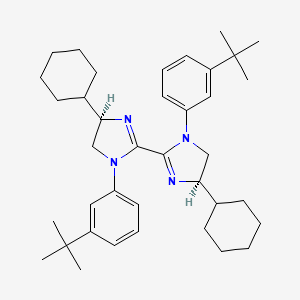
(4R,4'R)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-dicyclohexyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biimidazole core with bulky tert-butyl and cyclohexyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully reduced imidazole rings.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound may be explored for its potential interactions with biomolecules. Its structural features could enable it to bind to specific proteins or enzymes, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound’s stability and reactivity might be leveraged for drug development. It could serve as a scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used in the synthesis of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(((3,5-Di-tert-butyl-4-methoxyphenyl)phosphinediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- tert-Butyl carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
Compared to similar compounds, (4R,4’R)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole stands out due to its unique combination of bulky tert-butyl and cyclohexyl groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.
Properties
Molecular Formula |
C38H54N4 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
(4R)-1-(3-tert-butylphenyl)-2-[(4R)-1-(3-tert-butylphenyl)-4-cyclohexyl-4,5-dihydroimidazol-2-yl]-4-cyclohexyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C38H54N4/c1-37(2,3)29-19-13-21-31(23-29)41-25-33(27-15-9-7-10-16-27)39-35(41)36-40-34(28-17-11-8-12-18-28)26-42(36)32-22-14-20-30(24-32)38(4,5)6/h13-14,19-24,27-28,33-34H,7-12,15-18,25-26H2,1-6H3/t33-,34-/m0/s1 |
InChI Key |
NMMHJRBJYFVELK-HEVIKAOCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C[C@H](N=C2C3=N[C@@H](CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CC(N=C2C3=NC(CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


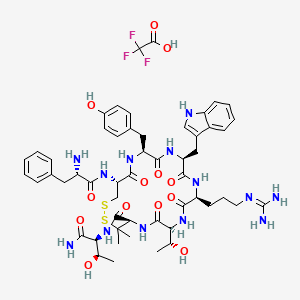
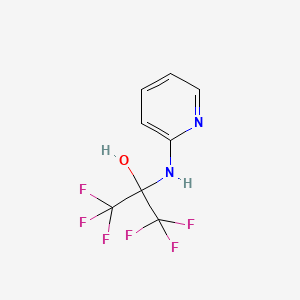
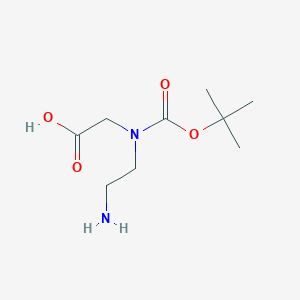
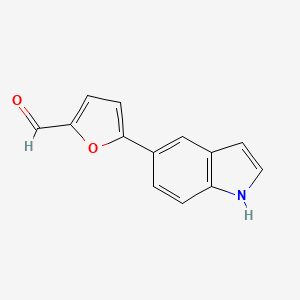
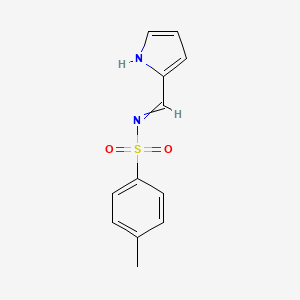
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
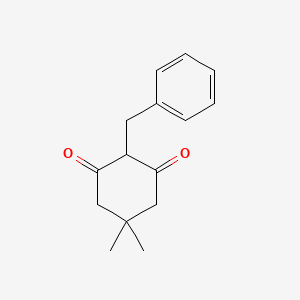
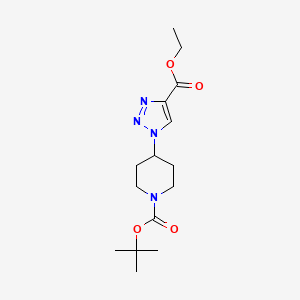
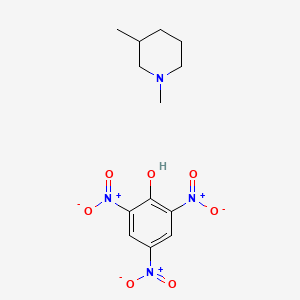
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)

